molecular formula C9H13ClN4 B15301485 methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride

methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride

Katalognummer: B15301485
Molekulargewicht: 212.68 g/mol
InChI-Schlüssel: CDZRYEXVRHWGEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural features, which include a benzotriazole ring substituted with a methyl group and an amine group. It is commonly used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through a Mannich-type reaction, resulting in the formation of the desired product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol at temperatures ranging from 50°C to 80°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 60°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, room temperature to 40°C.

    Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to 80°C.

Major Products Formed

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized as a stabilizer in polymers and coatings to enhance their resistance to ultraviolet radiation and oxidation.

Wirkmechanismus

The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of receptor interactions, the compound can act as an antagonist, preventing the binding of natural ligands and thereby modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2H-1,2,3-benzotriazol-4-amine
  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Uniqueness

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H13ClN4

Molekulargewicht

212.68 g/mol

IUPAC-Name

N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N4.ClH/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8;/h3-5,10H,6H2,1-2H3;1H

InChI-Schlüssel

CDZRYEXVRHWGEM-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC=CC2=NN(N=C21)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.